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molecular formula C19H14O6 B326522 4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate

4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate

Cat. No. B326522
M. Wt: 338.3 g/mol
InChI Key: LFPNSUWIISXTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051291B2

Procedure details

To a solution of 4-(7-acetoxy-2-oxo-2H-chromen-3-yl)phenyl acetate of formula (3) (80 gm) in DMF (400 mL) an aqueous solution of lithium hydroxide (29.8 g, 0.71 mol) was added at RT and maintained at 60-70° C. for 1-2 hours. After the completion of the reaction, water (800 mL) and dilute hydrochloric acid (112 mL) was added to the reaction mass. The reaction mass was maintained at RT for 1-2 hours. The solid was filtered and dried at 70-75° C. for 6-8 hours to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12](=[O:25])[O:13][C:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[C:16]([O:21]C(=O)C)[CH:15]=3)=[CH:7][CH:6]=1)(=O)C.[OH-].[Li+].O.Cl>CN(C=O)C>[OH:21][C:16]1[CH:15]=[C:14]2[C:19]([CH:20]=[C:11]([C:8]3[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=3)[C:12](=[O:25])[O:13]2)=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1)OC(C)=O)=O
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1)OC(C)=O)=O
Name
Quantity
29.8 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O
Name
Quantity
112 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was maintained at RT for 1-2 hours
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried at 70-75° C. for 6-8 hours
Duration
7 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=C(C(OC2=C1)=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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